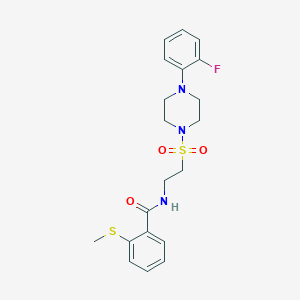
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H24FN3O3S2 and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, was synthesized for analytical derivatization in liquid chromatography. This reagent includes a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for easy removal post-derivatization. It demonstrated high sensitivity and linear detection range for caproic acid analysis, with successful removal of excess reagent in organic solvents through aqueous acid treatment (Wu et al., 1997).
In Vitro Metabolic Profiling
The metabolism of a novel antidepressant structurally similar to this compound was extensively studied using human liver microsomes and recombinant enzymes. This compound was metabolized into several products through pathways involving CYP2D6, CYP2C9, and other enzymes, revealing its complex metabolic profile and helping to understand its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Antibacterial Activity
Compounds derived from piperazine, akin to this compound, showed significant antibacterial activity. A series of these compounds were synthesized and demonstrated in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, outperforming known antibiotics in some cases. These findings highlight the potential of such compounds in developing new antibacterial therapies (Matsumoto & Minami, 1975).
Exploration of Serotonin 1A Receptors
A compound structurally related to this compound, tagged with a fluorine-18 label, was used as a selective serotonin 1A (5-HT(1A)) imaging probe. This research involved quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients using positron emission tomography (PET). The study provided insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).
Development of Antimicrobial and Antiviral Agents
Research into new urea and thiourea derivatives of piperazine, including compounds related to this compound, led to the synthesis of compounds with promising antiviral and antimicrobial activities. These derivatives were evaluated against Tobacco mosaic virus (TMV) and various microbial strains, demonstrating significant bioactivity and highlighting their potential as new therapeutic agents (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBEOGMGOCARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)
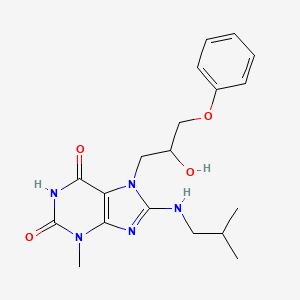
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)
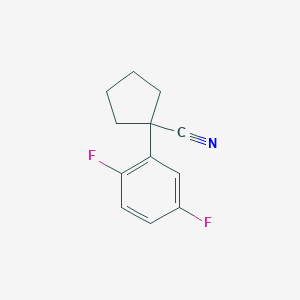
![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)
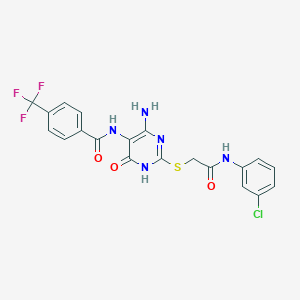
![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)
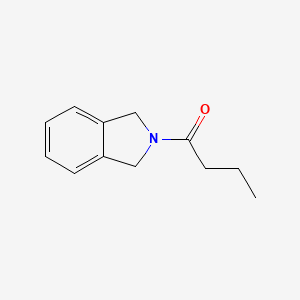
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)

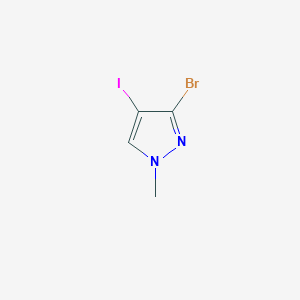

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)
